N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 2034259-63-5
VCID: VC4858985
InChI: InChI=1S/C21H22ClFN2O4/c22-17-12-16(6-7-18(17)23)25-20(27)19(26)24-13-21(28,14-4-2-1-3-5-14)15-8-10-29-11-9-15/h1-7,12,15,28H,8-11,13H2,(H,24,26)(H,25,27)
SMILES: C1COCCC1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=CC=CC=C3)O
Molecular Formula: C21H22ClFN2O4
Molecular Weight: 420.87

N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide

CAS No.: 2034259-63-5

VCID: VC4858985

Molecular Formula: C21H22ClFN2O4

Molecular Weight: 420.87

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide - 2034259-63-5

Description

The compound N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its structure features a combination of functional groups, including a chloro-fluorophenyl moiety, a hydroxy group, and an ethanediamide backbone. These characteristics suggest possible biological activity, making it a candidate for drug discovery and pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Amidation Reaction: Coupling of the ethanediamide backbone with the substituted phenyl group.

  • Functionalization: Introduction of the hydroxy and oxan substituents through nucleophilic substitution or ring-opening reactions.

Analytical Characterization

The compound can be characterized using various spectroscopic techniques:

TechniqueKey Observations
Infrared (IR)Broad absorption bands for N-H stretching (~3300 cm⁻¹) and C=O stretching (~1650 cm⁻¹).
NMR SpectroscopySignals corresponding to aromatic protons, aliphatic chains, and hydroxy groups.
Mass SpectrometryMolecular ion peak confirming its molecular weight.

Potential Applications

This compound's structural features suggest several areas of application:

  • Pharmacological Activity:

    • The chloro-fluorophenyl group is often associated with enhanced lipophilicity and metabolic stability in drug design.

    • The ethanediamide moiety could interact with enzymes or receptors, making it a candidate for anti-inflammatory or anticancer studies.

  • Biological Testing:

    • Similar compounds have shown antimicrobial or antiproliferative activities against cancer cell lines .

    • The hydroxy group may enhance solubility and bioavailability.

Comparative Analysis

To better understand the significance of this compound, it can be compared to structurally similar molecules:

Compound NameKey FeaturesApplications
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine Thiazole ring systemAntibacterial activity
2-(2-Chloro-4-fluorophenyl)-N-[4-(oxan-4-ylmethoxy)-3-sulfamoylphenyl]acetamide Sulfamoyl groupAnti-inflammatory potential
N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide Phenylsulfanyl substituentAntituberculosis activity

Limitations and Future Research

While promising, further research is required to fully explore the biological activity of this compound:

  • Toxicity Studies: Assessing its safety profile in vitro and in vivo.

  • Structure-Activity Relationship (SAR): Modifying substituents to optimize activity.

  • Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

CAS No. 2034259-63-5
Product Name N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide
Molecular Formula C21H22ClFN2O4
Molecular Weight 420.87
IUPAC Name N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide
Standard InChI InChI=1S/C21H22ClFN2O4/c22-17-12-16(6-7-18(17)23)25-20(27)19(26)24-13-21(28,14-4-2-1-3-5-14)15-8-10-29-11-9-15/h1-7,12,15,28H,8-11,13H2,(H,24,26)(H,25,27)
Standard InChIKey XSZGPNYRSIWIHX-UHFFFAOYSA-N
SMILES C1COCCC1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=CC=CC=C3)O
Solubility not available
PubChem Compound 122243895
Last Modified Aug 17 2023

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